molecular formula C11H12N4 B1664226 3-Pyridinecarbonitrile, 5-(1R,5S)-3,6-diazabicyclo(3.2.0)hept-6-yl- CAS No. 370882-41-0

3-Pyridinecarbonitrile, 5-(1R,5S)-3,6-diazabicyclo(3.2.0)hept-6-yl-

Cat. No.: B1664226
CAS No.: 370882-41-0
M. Wt: 200.24 g/mol
InChI Key: GPXAWLDGWSBLKM-MWLCHTKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pyridinecarbonitrile, 5-[(1R,5S)-3,6-diazabicyclo[3.2.0]hept-6-yl-] is a nicotinonitrile derivative featuring a fused bicyclic amine system (3,6-diazabicyclo[3.2.0]heptane) at the 5-position of the pyridine ring. This compound is characterized by its stereospecific (1R,5S) configuration, which critically influences its biological activity, particularly as a ligand for nicotinic acetylcholine receptors (nAChRs) . The bicyclo[3.2.0]heptane scaffold imparts conformational rigidity, enhancing receptor binding selectivity and metabolic stability .

Key structural attributes include:

  • Pyridinecarbonitrile core: The nitrile group at the 3-position enhances hydrogen-bonding interactions with receptor residues.
  • Diazabicyclo[3.2.0]heptane moiety: This bicyclic system is a pharmacophore for α7-nAChR agonism, with the (1R,5S) stereoisomer showing superior binding affinity compared to other configurations .

Properties

CAS No.

370882-41-0

Molecular Formula

C11H12N4

Molecular Weight

200.24 g/mol

IUPAC Name

5-[(1R,5S)-3,6-diazabicyclo[3.2.0]heptan-6-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C11H12N4/c12-2-8-1-10(5-13-3-8)15-7-9-4-14-6-11(9)15/h1,3,5,9,11,14H,4,6-7H2/t9-,11-/m1/s1

InChI Key

GPXAWLDGWSBLKM-MWLCHTKSSA-N

SMILES

C1C2CN(C2CN1)C3=CN=CC(=C3)C#N

Isomeric SMILES

C1[C@@H]2CN([C@@H]2CN1)C3=CN=CC(=C3)C#N

Canonical SMILES

C1C2CN(C2CN1)C3=CN=CC(=C3)C#N

Appearance

Solid powder

Other CAS No.

370882-41-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5-(3,6-diazabicyclo(3.2.0)heptan-6-yl)nicotinonitrile
A 366833
A-366833
A366833

Origin of Product

United States

Preparation Methods

Ring-Closing Strategies for Bicyclic Amine Formation

Patent WO2022003584A1 provides methodology for analogous diazabicyclo[3.2.1]octane systems, where cyclization occurs via nucleophilic substitution between protected diamines and bifunctional electrophiles. Adapting this to the [3.2.0] system would require a 7-membered transition state, achievable through:

  • Mitsunobu Cyclization : Utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine to form the bicyclic amine from a diol precursor
  • Reductive Amination : Cyclization of a diketone with ammonium acetate under hydrogenation conditions
  • Protecting Group-Mediated Ring Closure : As demonstrated in WO2014200786A1, where tert-butoxycarbonyl (Boc) protection enables selective amine reactivity during cyclization.

Critical parameters include solvent choice (e.g., dichloromethane for Mitsunobu; methanol/THF for reductive amination) and temperature control (0–40°C).

Pyridinecarbonitrile Coupling Methodologies

Buchwald-Hartwig Amination for C–N Bond Formation

The patent WO2022003584A1 details palladium-catalyzed coupling between pyrimidine amines and diazabicyclo systems using BrettPhos Pd G3 catalyst and cesium carbonate base. Adapting these conditions for 5-bromo-3-pyridinecarbonitrile:

Reaction Table 1 : Optimized Coupling Conditions

Parameter Value Source
Catalyst BrettPhos Pd G3 (2 mol%)
Base Cs₂CO₃ (2.5 equiv)
Solvent 1,4-Dioxane
Temperature 100°C (microwave, 30 min)
Yield 82% (analogous system)

This method avoids regioselectivity issues associated with nucleophilic aromatic substitution, particularly given the electron-withdrawing cyano group at the 3-position.

Nucleophilic Aromatic Substitution (SNAr)

Alternative coupling via SNAr requires activation of the pyridine ring at the 5-position. Fluorine or nitro groups serve as superior leaving groups compared to bromine in this context. WO2022003584A1 demonstrates SNAr reactivity in methanol with triethylamine base at 0–25°C, though yields for cyano-substituted pyridines are typically lower (45–60%).

Purification and Characterization

Crystallization Optimization

Final purification employs solvent-antisolvent systems:

  • Preferred Solvent : Methyl isobutyl ketone (MIBK) with heptane antisolvent
  • Concentration : 15% m/m solution in MeCN before seeding
  • Temperature Gradient : Cooling from 85°C to 25°C at 0.2°C/min

Spectroscopic Characterization

While direct data for the target compound isn’t provided, analogous systems in WO2022003584A1 show:

  • ¹³C NMR (DMSO-d₆) : Cyano carbon at δ 163.9 ppm, pyridine C5 at δ 120.2 ppm
  • Melting Point : 153–155°C (consistent with crystalline amine salts)
  • HPLC Purity : >99% achieved via reversed-phase C18 column (0.1% TFA in H₂O/MeCN)

Scalability and Process Considerations

Solvent Selection for Industrial Production

Patent WO2014200786A1 emphasizes solvent sustainability:

  • Green Solvents : 2-MeTHF (replaces THF), cyclopentyl methyl ether (CPME)
  • Aqueous Workup : Sodium citrate buffer (pH 4–5) for efficient phase separation

Throughput Optimization

Key metrics from analogous processes:

  • Space-Time Yield : 1.2 kg/m³·h (Buchwald-Hartwig coupling)
  • Catalyst Loading : 0.8–1.2 mol% Pd achieves 85% conversion
  • Cycle Time : 48–72 hours for full synthesis sequence

Chemical Reactions Analysis

A-366833 undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in treating various diseases.

1.1 Anticancer Activity
Research indicates that derivatives of pyridinecarbonitriles exhibit anticancer properties by acting on specific molecular targets involved in cancer progression. For instance, compounds similar to 3-pyridinecarbonitrile have shown effectiveness against various cancer cell lines through mechanisms that involve the inhibition of key enzymes related to cell proliferation and survival .

Case Study:
A study focused on the synthesis of C-5 substituted heteroaryl-3-pyridinecarbonitriles demonstrated improved potency against protein kinase C theta (PKCθ), a target implicated in cancer signaling pathways. The modifications led to enhanced biological activity compared to traditional compounds .

1.2 Anti-inflammatory and Neurological Applications
The compound's structural features allow it to interact with biological systems effectively. It has been studied for its anti-inflammatory properties and potential use in treating neurological disorders due to its ability to modulate neurotransmitter systems .

Data Table: Anticancer and Anti-inflammatory Activities

Compound NameActivity TypeTargetReference
3-Pyridinecarbonitrile DerivativeAnticancerPKCθ
3-PyridinecarbonitrileAnti-inflammatoryNeurotransmitter Modulation

Agricultural Chemistry

3-Pyridinecarbonitrile derivatives are being explored for their potential as agrochemicals, particularly as pesticides and herbicides.

2.1 Pesticidal Properties
The compound has shown promise in controlling pest populations through its neurotoxic effects on insects. Research indicates that certain derivatives can disrupt the nervous system of pests, leading to their mortality while minimizing harm to non-target species .

Case Study:
A recent investigation into the structure-activity relationship (SAR) of pyridinecarbonitriles revealed that specific modifications enhance their insecticidal efficacy without increasing toxicity to beneficial insects .

Data Table: Pesticidal Efficacy

Compound NameTarget PestEfficacyReference
3-Pyridinecarbonitrile DerivativeCommon Agricultural PestsHigh

Materials Science

In addition to biological applications, 3-pyridinecarbonitrile is being utilized in materials science for developing advanced materials with unique properties.

3.1 Luminescent Materials
Research has shown that certain derivatives can be used in the fabrication of luminescent materials due to their electronic properties . These materials have potential applications in sensors and optoelectronic devices.

Case Study:
A study reported the synthesis of luminescent polymers incorporating pyridinecarbonitrile structures, which exhibited enhanced photoluminescence properties suitable for biosensing applications .

Mechanism of Action

A-366833 acts as an agonist at neural nicotinic acetylcholine receptors, specifically selective for the alpha4beta2 subtype. This receptor subtype is involved in mediating the analgesic response. The compound binds to the agonist binding site, leading to the activation of the receptor and subsequent neural signaling that results in pain relief .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of diazabicyclo[3.2.0]heptane derivatives. Below is a detailed comparison with key analogs:

Structural Analogues

Compound Name Molecular Formula Key Substituents/Modifications α7-nAChR Binding Affinity (Ki) Selectivity/Off-Target Effects Application/Notes
5-[(1R,5S)-3,6-Diazabicyclo[3.2.0]hept-6-yl]-3-pyridinecarbonitrile C₁₁H₁₂N₄ (1R,5S) stereochemistry; pyridinecarbonitrile core Not reported High selectivity for α7-nAChR Preclinical nAChR-targeted drug lead
A-859261 (5-[(1R,5R)-6-Methyl-3,6-diazabicyclo[3.2.0]heptan-3-yl]-1H-indole) C₁₉H₂₀N₄ 6-Methyl substitution; indole substituent 0.5 nM No interaction at 5HT₃ or hERG PET imaging ligand for α7-nAChR
ABT-894 (Sofiniclin) C₁₄H₁₄Cl₂N₄ 5,6-Dichloropyridinyl substituent 1.2 nM Cognitive enhancement in vivo α7-nAChR agonist for neuro disorders
A-366833 C₁₇H₂₂N₄O₂S Thieno[3,2-c]pyridin-4-amine substituent Not reported Broad-spectrum analgesic Analgesic with improved safety

Key Findings

Stereochemical Impact :

  • The (1R,5S) configuration in the target compound confers higher α7-nAChR selectivity compared to (1S,5S) or (1R,5R) isomers, as seen in A-859261 (Ki = 0.5 nM vs. 0.6 nM for its enantiomer) .
  • Stereochemistry also affects metabolic stability; for example, the (1R,5S) isomer shows reduced hepatic clearance in preclinical models .

Substituent Effects :

  • Methylation : Addition of a methyl group to the diazabicycloheptane nitrogen (e.g., A-859261) improves blood-brain barrier penetration, critical for CNS-targeted agents .
  • Halogenation : Chlorine substitution (e.g., ABT-894) enhances binding affinity but may increase off-target interactions with σ₁ receptors .

Synthetic Accessibility :

  • Palladium-mediated coupling (e.g., A-366833 synthesis) achieves higher yields (73% vs. 47% with traditional methods) .
  • Suzuki-Miyaura cross-coupling is preferred for introducing aryl/heteroaryl groups (e.g., indole in A-859261) .

Pharmacological Profiles

  • Target Compound: Demonstrates sub-nanomolar α7-nAChR binding in vitro but lacks in vivo PET imaging data, unlike A-859261, which shows rapid brain uptake in mice .
  • ABT-894 : Exhibits cognitive enhancement in rodent models but requires dose optimization to mitigate peripheral cholinergic side effects .
  • A-366833 : Retains analgesic efficacy without the cardiotoxicity (hERG inhibition) seen in earlier pyridine-based analgesics .

Biological Activity

3-Pyridinecarbonitrile, 5-(1R,5S)-3,6-diazabicyclo(3.2.0)hept-6-yl- is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Basic Information

  • IUPAC Name : 5-[(1R,5S)-3,6-diazabicyclo[3.2.0]heptan-6-yl]pyridine-3-carbonitrile
  • Molecular Formula : C11H12N4
  • Molecular Weight : 200.24 g/mol
  • CAS Number : 370882-41-0

Structure

The compound features a bicyclic structure that is significant for its biological activity. The presence of the pyridine ring and the carbonitrile functional group contributes to its pharmacological properties.

Research indicates that compounds similar to 3-Pyridinecarbonitrile may interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways. The bicyclic structure allows for specific interactions that can modulate biological responses.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of pyridine derivatives. For instance:

  • A study reported that pyridine-based compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Another research highlighted the effectiveness of similar compounds in inhibiting fungal growth.

Anticancer Properties

Recent investigations have shown that 3-Pyridinecarbonitrile can induce apoptosis in cancer cells:

  • Case Study : A study demonstrated that treatment with this compound led to reduced viability in various cancer cell lines, suggesting potential as an anticancer agent.
  • The mechanism proposed involves the activation of apoptotic pathways and inhibition of cell proliferation.

Neuroprotective Effects

Emerging evidence suggests neuroprotective effects attributed to compounds with similar structures:

  • Animal studies indicated that these compounds could reduce neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial and fungal growth
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveReduction of neuroinflammation

Table 2: Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityNeuroprotective Activity
3-PyridinecarbonitrileModerateHighModerate
Compound A (similar structure)HighModerateLow
Compound B (different structure)LowHighHigh

Q & A

Q. What are the established synthetic routes for 3-pyridinecarbonitrile derivatives, and how can reaction conditions be optimized for higher yields?

The synthesis of pyridinecarbonitrile derivatives often involves cyclization, condensation, or halogen exchange reactions. For example, 5-fluoro-6-(trifluoromethyl)pyridine-3-carbonitrile is synthesized via a halogen exchange reaction using anhydrous KF in sulfolane at elevated temperatures, yielding 68% . Cyclization reactions using 2-amino-1H-pyrrole and carbonitriles in acetic acid are also common, achieving moderate yields . Optimization strategies include:

  • Catalyst selection : Sodium acetate in acetic anhydride improves cyclization efficiency .
  • Solvent effects : Sulfolane enhances fluorination reactions due to its high polarity and thermal stability .
  • Temperature control : Reflux conditions (e.g., 2–12 hours) balance reaction completeness and side-product formation .

Q. Which spectroscopic techniques are critical for confirming the structure of 3-pyridinecarbonitrile derivatives?

Key techniques include:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify substituent patterns (e.g., aromatic protons at δ 7.29–8.01 in DMSO-d6_6) and nitrile groups (δ 116–117 ppm) .
  • IR spectroscopy : CN stretches appear at ~2219 cm1^{-1}, while carbonyl groups (e.g., C=O) show peaks near 1719 cm1^{-1} .
  • Mass spectrometry : High-resolution MS confirms molecular formulas (e.g., m/z 386 for C20_{20}H10_{10}N4_4O3_3S) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 3-pyridinecarbonitrile derivatives across studies?

Discrepancies in biological data (e.g., antitumor vs. antiviral activity) may arise from:

  • Structural variations : Minor substituent changes (e.g., trifluoromethyl vs. chloro groups) alter target binding .
  • Assay conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or in vitro/in vivo models impact results .
  • Dosage and purity : Impurities from incomplete synthesis (e.g., <95% purity) may skew activity profiles .
    Methodological recommendations :
  • Conduct side-by-side assays under standardized conditions.
  • Use high-purity compounds (≥98% HPLC) and validate via orthogonal analytical methods .

Q. What strategies are effective for designing 3-pyridinecarbonitrile derivatives with enhanced blood-brain barrier (BBB) penetration for neuroprotective applications?

Key approaches include:

  • Lipophilicity optimization : Introduce trifluoromethyl or methyl groups to increase logP (target range: 2–5) .
  • Molecular weight control : Limit derivatives to <500 Da (e.g., C17_{17}H10_{10}N4_4O3_3, MW 318) to improve BBB permeability .
  • Computational modeling : Use molecular docking to predict interactions with efflux transporters (e.g., P-gp) .

Q. How can multi-component reactions (MCRs) be leveraged to synthesize complex 3-pyridinecarbonitrile-based heterocycles?

MCRs enable efficient synthesis of fused pyridine systems:

  • Example : A one-pot reaction of thiouracil derivatives, anthranilic acid, and sodium ethoxide yields 6,11-dihydro-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (57% yield) .
  • Key parameters :
    • Catalysts : NaCl in aqueous medium accelerates MCRs while reducing side reactions .
    • Temperature : Prolonged reflux (12 hours) ensures complete cyclization .

Data Contradiction Analysis

Q. Why do certain 3-pyridinecarbonitrile derivatives exhibit variable cytotoxicity across cancer cell lines?

Variability may stem from:

  • Mechanistic differences : Derivatives targeting topoisomerase I (e.g., pyridopyrimidines) show cell line-specific efficacy .
  • Resistance mechanisms : Overexpression of ABC transporters in resistant lines reduces intracellular drug accumulation .
    Resolution : Perform transcriptomic profiling of sensitive vs. resistant cells to identify resistance markers (e.g., ABCB1 expression) .

Methodological Challenges

Q. What are the limitations of current synthetic methods for introducing bicyclic systems (e.g., 3,6-diazabicyclo[3.2.0]heptane) into 3-pyridinecarbonitrile scaffolds?

Challenges include:

  • Steric hindrance : Bulky bicyclic groups (e.g., 3,6-diazabicyclo[3.2.0]heptane) reduce reaction yields (<50%) due to poor intermediate stability .
  • Regioselectivity : Competing reaction pathways lead to positional isomerism (e.g., 5- vs. 6-substituted products) .
    Solutions :
  • Use directing groups (e.g., amino or hydroxyl) to control substitution patterns .
  • Employ flow chemistry to enhance heat/mass transfer in sterically hindered reactions .

Structural-Activity Relationship (SAR) Studies

Q. How do electron-withdrawing groups (EWGs) on the pyridine ring influence the biological activity of 3-pyridinecarbonitrile derivatives?

  • Cytotoxicity enhancement : EWGs (e.g., CN, CF3_3) increase electrophilicity, promoting covalent binding to cysteine residues in target proteins .
  • Metabolic stability : CF3_3 groups reduce oxidative metabolism, prolonging half-life in vivo .
    SAR data :
SubstituentIC50_{50} (nM, HeLa)Metabolic Half-life (h)
CN120 ± 152.1 ± 0.3
CF3_385 ± 105.8 ± 0.7
Cl200 ± 251.5 ± 0.2
Data adapted from

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Pyridinecarbonitrile, 5-(1R,5S)-3,6-diazabicyclo(3.2.0)hept-6-yl-
Reactant of Route 2
Reactant of Route 2
3-Pyridinecarbonitrile, 5-(1R,5S)-3,6-diazabicyclo(3.2.0)hept-6-yl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.